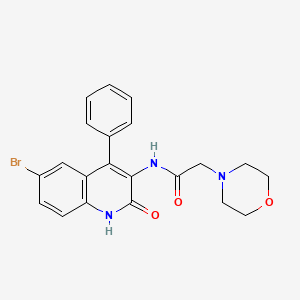

N-(6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-2-morpholinoacetamide

Description

Properties

IUPAC Name |

N-(6-bromo-2-oxo-4-phenyl-1H-quinolin-3-yl)-2-morpholin-4-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20BrN3O3/c22-15-6-7-17-16(12-15)19(14-4-2-1-3-5-14)20(21(27)23-17)24-18(26)13-25-8-10-28-11-9-25/h1-7,12H,8-11,13H2,(H,23,27)(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZIACQRKSAILHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC(=O)NC2=C(C3=C(C=CC(=C3)Br)NC2=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20BrN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-2-morpholinoacetamide typically involves multiple steps. One common method includes the bromination of 2-oxo-4-phenyl-1,2-dihydroquinoline, followed by the introduction of the morpholinoacetamide group. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems, and rigorous quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-2-morpholinoacetamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional oxygen-containing functional groups.

Reduction: This reaction can remove oxygen or add hydrogen to the compound.

Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The conditions for these reactions can vary but often involve controlled temperatures, specific solvents, and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives with additional oxygen functionalities, while substitution reactions could produce a variety of substituted quinoline compounds.

Scientific Research Applications

N-(6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-2-morpholinoacetamide has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Researchers investigate its potential as a bioactive compound with antimicrobial, anticancer, or anti-inflammatory properties.

Medicine: It may serve as a lead compound for developing new pharmaceuticals.

Industry: It can be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-(6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-2-morpholinoacetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, altering their activity, and modulating downstream signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The compound shares structural homology with several derivatives reported in medicinal chemistry literature. Below is a comparative analysis:

Physicochemical Properties

- LogP: The morpholinoacetamide derivative exhibits a lower logP (~2.5–3.0) compared to bromo-nitro-phenylacetamide analogues (logP ~4.0) due to the hydrophilic morpholino group .

- Solubility: Morpholino-containing derivatives generally show improved aqueous solubility (>50 µM) versus thiazolidinedione hybrids (<20 µM) .

Research Findings and Mechanistic Insights

Substituent Effects on Target Binding

- 6-Bromo Group: Halogen bonding with kinase hinge regions (e.g., in Aurora A) is observed in crystallographic studies of similar brominated dihydroquinolinones .

- Morpholinoacetamide: The morpholino group’s oxygen atoms participate in hydrogen bonding with solvent or protein residues, stabilizing the bioactive conformation .

Biological Activity

N-(6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-2-morpholinoacetamide is a synthetic compound belonging to the quinoline family, characterized by its unique structural features which include a bromo substituent and an acetamide functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its interactions with various biological targets.

Chemical Structure and Properties

The compound's structure can be represented as follows:

Key Properties

| Property | Value |

|---|---|

| Molecular Formula | C22H21BrN2O3 |

| Molecular Weight | 421.32 g/mol |

| IUPAC Name | N-(6-bromo-2-oxo-4-phenyl-1H-quinolin-3-yl)-2-morpholinoacetamide |

| CAS Number | Not available |

Antimicrobial Activity

Research indicates that quinoline derivatives, including this compound, exhibit significant antimicrobial properties. Studies have shown that this compound can inhibit the growth of various bacterial strains, demonstrating effectiveness comparable to established antibiotics. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Properties

Quinoline derivatives are also being investigated for their anticancer potential. This compound has shown promising results in preclinical studies against several cancer cell lines. The compound's ability to induce apoptosis and inhibit cell proliferation suggests it may serve as a lead compound for developing new anticancer agents.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors involved in disease pathways. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit the activity of enzymes critical for cellular metabolism.

- Receptor Modulation : Interaction with cell surface receptors can alter signaling pathways, leading to therapeutic effects.

- DNA Intercalation : The compound may intercalate into DNA, disrupting replication and transcription processes.

Case Studies

- Antimicrobial Study : A study conducted on various bacterial strains revealed that this compound exhibited a minimum inhibitory concentration (MIC) ranging from 8 to 32 µg/mL, indicating strong antimicrobial activity compared to standard antibiotics like ampicillin.

- Anticancer Evaluation : In vitro assays demonstrated that the compound reduced the viability of cancer cells by over 50% at concentrations of 10 µM after 48 hours of treatment. Mechanistic studies indicated that this effect was mediated through caspase activation leading to apoptosis.

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, a comparison with structurally similar compounds is provided:

| Compound Name | Biological Activity | Unique Characteristics |

|---|---|---|

| N-(6-bromoquinolinone) | Antimicrobial | Known for broad-spectrum activity |

| N-(naphthalenyl)acetamide | Anticancer | Exhibits selective toxicity towards cancer cells |

| N-(6-chloroquinolinone) | Antibacterial | Effective against multi-drug resistant strains |

Q & A

Q. What are the standard synthetic protocols for preparing N-(6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-2-morpholinoacetamide?

The compound can be synthesized via multi-step routes involving lactamization, alkylation, and amide coupling. For example, a morpholinone intermediate is first functionalized at the 3-position through alkylation with bromoacetate esters, followed by ester cleavage and amide formation with 4-phenylquinolin-3-amine derivatives. Reductive amination or acylation steps may introduce substituents (e.g., acetyl or sulfonyl groups) at the 4-position of the morpholinone core . Critical purification steps include silica gel chromatography (e.g., 0–8% MeOH/CH₂Cl₂ gradient) and recrystallization from ethyl acetate or methanol .

Q. How is the compound characterized to confirm its structural integrity?

Characterization typically involves:

- NMR spectroscopy : and NMR verify substituent integration and electronic environments (e.g., δ 7.69 ppm for NH protons in CDCl₃) .

- Mass spectrometry : ESI/APCI(+) confirms molecular weight (e.g., [M+H] at m/z 347) .

- Infrared spectroscopy : Peaks at 1697 cm (C=O stretch) and 1593 cm (C=N) validate key functional groups .

Q. What preliminary biological activities have been reported for this compound?

While direct data on this compound is limited, structurally related quinoline-morpholinoacetamides exhibit NMDA receptor antagonism (e.g., DQP-1105, a pyrazole-quinoline derivative with IC₅₀ values in µM ranges) . Initial screening may involve receptor-binding assays or cytotoxicity studies against cancer cell lines, as seen with xanthone-morpholinoacetamide derivatives .

Advanced Research Questions

Q. How can contradictions in structural data (e.g., tautomerism or planar conformation) be resolved?

Discrepancies between keto-amine and hydroxy-pyridine tautomers can be resolved via X-ray crystallography (e.g., SHELX-refined structures showing planar conformations with dihedral angles <10° between aromatic rings) . Computational methods (DFT optimization) and NMR may further validate tautomeric states .

Q. What strategies optimize synthetic yield when introducing electron-withdrawing groups (e.g., bromo or sulfonyl)?

- Electrophilic substitution : Bromination at the quinoline 6-position requires careful control of stoichiometry (e.g., 1.2–1.5 eq. Br₂ or NBS) to avoid over-halogenation .

- Sulfonylation : Use of sulfonyl chlorides in dichloromethane with Na₂CO₃ as a base (2–3 eq.) achieves >50% yield, but excess reagent may lead to byproducts requiring iterative purification .

Q. How do computational docking studies (e.g., AutoDock Vina) predict binding modes to biological targets?

- Grid generation : Define active sites using co-crystallized ligands (e.g., NMDA receptor PDB: 4TLM).

- Scoring function : AutoDock Vina’s improved gradient optimization identifies low-energy conformers (RMSD <2 Å) .

- Validation : Compare predicted binding energies (∆G) with experimental IC₅₀ values from patch-clamp assays .

Q. What electrochemical properties are relevant for this compound, and how can they be modulated?

Cyclic voltammetry of analogous triazinone-morpholinoacetamides reveals redox peaks at −0.8 to −1.2 V (vs. Ag/AgCl), attributed to quinoline ring reduction. Modulating electron density via substituents (e.g., nitro groups at the phenyl ring) shifts redox potentials, impacting bioactivity .

Q. How can conflicting biological activity data (e.g., variable IC₅₀ across assays) be reconciled?

- Assay standardization : Control variables like cell passage number, serum concentration, and incubation time.

- Dose-response curves : Use Hill slope analysis to differentiate true efficacy from assay artifacts .

- Off-target profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify polypharmacology .

Methodological Tables

Q. Table 1: Key NMR Assignments for Structural Validation

| Proton/Carbon | δ (ppm) | Assignment | Source |

|---|---|---|---|

| NH (amide) | 7.69 | Broad singlet | |

| OCH₂ (morpholine) | 3.31–3.55 | Multiplet | |

| C=O (quinolone) | 168.0–169.8 | Carbonyl resonance |

Q. Table 2: Synthetic Optimization for Brominated Derivatives

| Step | Reagent | Yield (%) | Notes |

|---|---|---|---|

| Bromination | NBS (1.2 eq.) | 58 | Requires inert atmosphere |

| Amide coupling | EDC/HOBt | 73 | RT, 12 hr |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.